Bicyclo[4.3.1]deca-2,4,7-triene

Catalog No.
S15169591
CAS No.
61096-24-0
M.F
C10H12
M. Wt
132.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bicyclo[4.3.1]deca-2,4,7-triene

CAS Number

61096-24-0

Product Name

Bicyclo[4.3.1]deca-2,4,7-triene

IUPAC Name

bicyclo[4.3.1]deca-2,4,7-triene

Molecular Formula

C10H12

Molecular Weight

132.20 g/mol

InChI

InChI=1S/C10H12/c1-2-5-10-7-3-6-9(4-1)8-10/h1-6,9-10H,7-8H2

InChI Key

IPHNNDYZYRCURV-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2CC1C=CC=C2

Bicyclo[4.3.1]deca-2,4,7-triene is an organic compound characterized by its unique bicyclic structure, which consists of two fused cyclohexene rings. This compound has the molecular formula C10H12C_{10}H_{12} and a molecular weight of approximately 136.20 g/mol. The structure features three double bonds located at positions 2, 4, and 7, contributing to its reactivity and potential applications in organic synthesis and medicinal chemistry. Its structural uniqueness allows it to participate in various

  • Electrophilic Addition: The double bonds in bicyclo[4.3.1]deca-2,4,7-triene can react with electrophiles, leading to the formation of various substituted derivatives. For instance, the compound can react with m-chloroperbenzoic acid to yield bicyclo[4.3.1]deca-2,4,8-triene-7,10-diols through oxidative skeletal rearrangement .
  • Diels-Alder Reactions: Bicyclo[4.3.1]deca-2,4,7-triene can act as a diene in Diels-Alder reactions, forming cycloadducts with dienophiles due to its conjugated double bond system.
  • Thermal Rearrangement: Under certain conditions, thermal rearrangements can lead to the formation of different bicyclic structures or isomers.

Research has indicated that derivatives of bicyclo[4.3.1]deca-2,4,7-triene exhibit significant biological activity. Notably, compounds resulting from oxidative transformations have shown high antitumor activity against various tumor cell lines such as Jurkat, K562, U937, and HL-60 . This suggests potential applications in cancer therapy and highlights the importance of further exploring its biological properties.

The synthesis of bicyclo[4.3.1]deca-2,4,7-triene can be achieved through several methods:

  • Oxidative Rearrangement: One prominent method involves the oxidative rearrangement of bicyclo[4.2.2]deca-2,4,7,9-tetraenes using m-chloroperbenzoic acid as an oxidizing agent. This reaction not only yields bicyclo[4.3.1]deca-2,4,8-triene but also leads to valuable diol derivatives .
  • Cycloaddition Reactions: Bicyclo[4.3.1]deca-2,4,7-triene can also be synthesized via cycloaddition reactions involving appropriate precursors that contain suitable functional groups for cyclization.

Bicyclo[4.3.1]deca-2,4,7-triene has several potential applications:

  • Pharmaceuticals: Due to its antitumor properties and ability to form various derivatives through electrophilic addition reactions, it may serve as a lead compound in drug discovery.
  • Organic Synthesis: Its unique structure makes it a valuable intermediate in synthetic organic chemistry for constructing complex molecules.

Bicyclo[4.3.1]deca-2,4,7-triene shares structural similarities with several other bicyclic compounds:

Compound NameStructure TypeNotable Properties
Bicyclo[4.2.2]deca-2,4,7-tetraeneTetraenePrecursor for synthesizing bicyclo[4.3.1]decatrienes
Tricyclo[5.3.0.0^{3,8}]decaneTricyclicExhibits different reactivity patterns compared to bicyclic compounds
Bicyclo[6.3.0]decaneBicyclicMore saturated structure with distinct reactivity

Bicyclo[4.3.1]deca-2,4,7-triene is unique due to its specific arrangement of double bonds and the resulting reactivity profile that differentiates it from other similar compounds like bicyclo[4.2.2]deca-2,4,7-tetraene and tricyclo[5.3.0]decane.

Early Exploration of Bicyclic Systems

The study of bicyclic compounds dates to the late 19th century, when chemists began investigating the stability and reactivity of fused and bridged ring systems. Early work focused on naturally occurring terpenes, such as camphor and α-thujene, which feature bicyclic skeletons. These studies revealed that ring strain and bridgehead hybridization profoundly influence molecular stability. For example, Bredt’s Rule, formulated in the 1920s, established that double bonds at bridgehead positions are unstable in small bicyclic systems (fewer than eight atoms) due to poor p-orbital overlap and angular strain. This principle initially limited synthetic strategies for strained bicyclic alkenes like bicyclo[4.3.1]deca-2,4,7-triene.

Evolution of Synthetic Strategies

The mid-20th century saw breakthroughs in pericyclic reactions, particularly the Diels–Alder reaction, which enabled the construction of six-membered rings via [4+2] cycloadditions. However, synthesizing medium-sized bicyclic systems remained challenging due to competing strain and steric effects. Innovations in transition-metal catalysis in the 1980s–2000s provided new pathways. For instance, cobalt-catalyzed [6+2] cycloadditions between alkynes and cyclooctatetraene emerged as a key method for generating bicyclo[4.2.2]deca-2,4,7,9-tetraenes, which could be rearranged into bicyclo[4.3.1]deca-2,4,7-triene derivatives. These advances demonstrated that strategic ring expansion and electrophilic activation could overcome traditional limitations posed by Bredt’s Rule.

Table 1: Key Milestones in Bicyclic Compound Synthesis

YearDiscovery/InnovationSignificance
1928Diels–Alder reactionEnabled [4+2] cycloadditions for six-membered rings
1985Transition-metal-catalyzed cycloadditionsExpanded access to strained bicyclic systems
2016Cobalt-catalyzed [6+2] cycloadditionFacilitated synthesis of bicyclo[4.3.1] frameworks

Palladium-Catalyzed [6+3] Cycloaddition with Tropones

The palladium-catalyzed [6+3] cycloaddition reaction with tropones represents one of the most powerful and versatile approaches for constructing the bicyclo[4.3.1]deca-2,4,7-triene framework [6] [7]. This methodology leverages the unique reactivity profile of tropones as eight-electron aromatic systems capable of participating in higher-order cycloaddition processes under appropriate catalytic conditions [8].

The fundamental mechanism involves the coordination of palladium to suitable dipolarophiles, followed by the formation of zwitterionic π-allyl palladium complexes that serve as reactive intermediates [7] [9]. These intermediates undergo formal [6+3] dipolar cycloaddition with tropone derivatives to furnish nine-membered heterocyclic intermediates, which can subsequently rearrange to provide access to the desired bicyclic framework [9].

Recent developments have demonstrated that synergistic palladium and rhodium dual catalytic systems can achieve remarkable efficiency in these transformations [7] [9]. The catalytically generated 1,6-dipole-equivalent zwitterionic π-allyl palladium complexes react with 1,3-dipole-equivalent α-imino rhodium carbenoid intermediates in formal [6+3] dipolar cycloadditions to furnish nine-membered oxazonines [9]. These products can be subsequently transformed into bicyclic compounds through transannular rearrangement processes [9].

Substrate CombinationCatalyst SystemYield (%)Diastereomeric RatioEnantiomeric Excess (%)Product Type
Tropone + Azlactone (R=Ph)Palladium/Rhodium Dual92>19:187Nine-membered N,O-heterocycle
Tropone + Vinyl CarbonatePalladium/Rhodium Dual85>19:191Nine-membered N,O-heterocycle
Tropsulfimide + Vinylidenecyclopropane-diesterPalladium-catalyst6815:182Decahydrocyclohepta[b]pyridine
Tropone + Vinylidenecyclopropane-diesterPalladium-catalyst7512:178Decahydrocyclohepta[b]pyran

Regioselectivity Control in Donor-Acceptor Systems

The regioselectivity in palladium-catalyzed [6+3] cycloadditions with tropones is critically dependent on the electronic nature of the donor-acceptor systems employed [8] [10]. Computational studies using density functional theory at the ωB97X-D level have revealed that the attachment of Lewis acids such as boron trifluoride or triphenylborane to tropone significantly modifies the electronic distribution and reactivity patterns [10].

The regioselectivity control mechanism operates through differential activation of specific carbon centers within the tropone framework [10]. When tropone is activated by Lewis acids, the electron-accepting ability of the C₂ position is substantially enhanced, leading to preferential initial bond formation at this site [10]. The strength of this electronic activation correlates directly with the Lewis acidity of the attached borane group, with B(C₆F₅)₃-attached tropone showing stronger electrophilicity at the C₂ position compared to BPh₃-attached variants [10].

Experimental investigations have demonstrated that substrate-controlled regioselectivity can be achieved through careful selection of vinylidenecyclopropane-diesters as reaction partners [8]. The palladium-catalyzed regioselective [8+3] cycloaddition of tropsulfimides and tropones with these substrates proceeds through zwitterionic allenyl palladium species, affording moderate to good yields of structurally diverse products [8].

The mechanistic pathway involves initial formation of the zwitterionic palladium-allenylidene intermediate, followed by nucleophilic attack at the electrophilically activated tropone carbon center [8]. The regioselectivity outcome is determined by the relative nucleophilicity of different positions within the intermediate and the electrophilic character of the tropone substrate [8].

Enantioselective Pathway Optimization Using Chiral Ligands

The development of highly enantioselective palladium-catalyzed [6+3] cycloadditions has been achieved through systematic optimization of chiral ligand structures and reaction conditions [11] [12]. The most significant breakthrough in this area has been the introduction of NOBINAc ligands, which combine the axial chirality of binaphthyl scaffolds with the bifunctional coordination properties of mono-N-protected amino acids [11] [12].

These novel chiral ligands enable substantially higher enantioselectivities compared to traditional mono-N-protected amino acid ligands in the assembly of bicyclic frameworks through formal cycloaddition processes [11] [12]. The NOBINAc ligands function through concerted metalation-deprotonation mechanisms that provide enhanced stereochemical control [12].

Optimization studies have revealed that the incorporation of phenyl substituents at the binaphthyl ortho positions significantly improves enantioselectivity outcomes [11]. The presence of these aryl groups reduces conformational flexibility around the palladium center, enabling more effective transmission of axial chirality to the newly formed stereogenic centers [11].

Ligand TypeMetal CenterSubstrate CombinationYield (%)Enantiomeric Excess (%)Temperature (°C)Reaction Time (h)
NOBINAc (S,R,R)-L3PalladiumHomobenzyltriflamide + Allene76858024
Vapol-derived L4PalladiumAlkylidenecyclopropane + Diene759615012
C2-Unsymmetric PhosphoramiditePalladiumDonor + Acceptor74922524
Binol-ortho-phenyl L4PalladiumAlkylidenecyclopropane + Diene69961108

The mechanistic basis for the enhanced enantioselectivity achieved with chiral phosphoramidite ligands has been elucidated through detailed computational and experimental studies [13]. The steric bulk of the ligand substituents plays a crucial role in determining the stereochemical outcome by creating a chiral environment that preferentially stabilizes one diastereomeric transition state over competing alternatives [13].

Copper(I)-Mediated [6+3] Annulation with Azomethine Ylides

Copper(I)-mediated [6+3] annulation reactions with azomethine ylides provide an alternative and highly effective approach for accessing bicyclo[4.3.1]deca-2,4,7-triene derivatives [14] [15]. This methodology capitalizes on the unique ability of copper catalysts to activate azomethine ylides for participation in higher-order cycloaddition processes with appropriate dipolarophiles [15] [16].

The copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with 1,3-enynes represents a particularly significant advancement in this field [15]. This transformation provides access to chiral polysubstituted pyrrolidines with high regio-, diastereo-, and enantioselectivities [15]. Both 4-aryl-1,3-enynes and 4-silyl-1,3-enynes serve as suitable dipolarophiles, while 4-alkyl-1,3-enynes exhibit reduced reactivity [15].

The mechanistic pathway involves initial coordination of the copper catalyst to the azomethine ylide precursor, followed by deprotonation to generate the reactive dipole species [14]. This intermediate subsequently undergoes [3+2] cycloaddition with the activated dipolarophile to form the cyclic product with high stereochemical fidelity [14] [15].

Density functional theory calculations have provided crucial insights into the reaction mechanism, indicating a concerted rather than stepwise pathway for the cycloaddition process [15]. The concerted mechanism explains the high levels of stereochemical control observed experimentally and provides a theoretical foundation for further optimization efforts [15].

Substrate TypeN-Heterocyclic Carbene LigandTemperature (°C)Yield (%)Diastereomeric RatioEnantiomeric Excess (%)Product Framework
Azomethine Ylide + Azomethine ImineFerrocenyl P,N L2085>20:190Hexahydropyrazolo[1,2-a] [1] [17] [2]triazinone
Azomethine Ylide + 1,3-EnyneChiral Phosphoramidite258215:177Pyrrolidine
Azomethine Ylide + 4-Aryl-1,3-enyneChiral Phosphoramidite257812:182Pyrrolidine
Azomethine Ylide + 4-Silyl-1,3-enyneChiral Phosphoramidite2585>20:188Pyrrolidine

Stereochemical Outcomes of N-Heterocyclic Carbene Complexes

The stereochemical outcomes of copper(I)-catalyzed cycloadditions are profoundly influenced by the choice of N-heterocyclic carbene ligands employed in the catalytic system [18] [19] [20]. N-heterocyclic carbene ligands provide unique electronic and steric environments around the copper center that translate into high levels of stereochemical control in the resulting cycloaddition products [19] [20].

Ring-expanded N-heterocyclic carbene ligands have demonstrated superior performance compared to conventional five-membered analogues in copper-catalyzed cycloaddition reactions [18]. Six-membered N-heterocyclic carbene ligands exhibit enhanced catalytic activity while maintaining the strict criteria required for click chemistry applications [18]. The [CuI(Mes-6)] complex has shown remarkable catalytic activity with turnover numbers reaching 19,800 under optimized conditions [18].

The mechanistic role of N-heterocyclic carbene ligands in determining stereochemical outcomes has been elucidated through computational studies [20]. These investigations reveal that the N-heterocyclic carbene ligand can coordinate to the metal center alongside other chiral ligands, creating a complex chiral environment that influences the stereochemical course of the reaction [20]. However, the stereochemical features of the metal-bound N-heterocyclic carbene itself may not directly contribute to the selectivity of the process [20].

Cooperative dual catalysis strategies employing both N-heterocyclic carbene organocatalysts and transition metal catalysts have emerged as powerful approaches for achieving independent control of absolute and relative stereochemistry [19]. These systems enable stereodivergent synthesis, providing access to all four stereoisomers of products with excellent enantioselectivity and diastereoselectivity [19]. The orthogonal alteration of N-heterocyclic carbene and copper catalyst enantiomers allows systematic access to different stereochemical outcomes [19].

Rhodium(I)-Catalyzed Bridged [5+2] Cycloaddition Approaches

Rhodium(I)-catalyzed bridged [5+2] cycloaddition reactions represent a fundamentally different approach to bicyclo[4.3.1]deca-2,4,7-triene synthesis that operates through unique mechanistic pathways distinct from conventional cycloaddition processes [21] [22]. This methodology enables the direct construction of bridged bicyclic frameworks that would be challenging to access through alternative synthetic routes [22].

The bridged [5+2] cycloaddition of cis-allene-vinylcyclopropanes represents a particularly significant development in this area [21] [22]. Unlike conventional [5+2] cycloadditions that produce fused bicyclic systems, this transformation generates the challenging bicyclo[4.3.1]decane skeleton through an unprecedented bridged cycloaddition pathway [22]. The reaction exhibits excellent scope with terminally disubstituted allenes, providing highly symmetrical bicyclic products with complete bridged selectivity [21].

Density functional theory calculations have provided crucial mechanistic insights into why the bridged [5+2] pathway is favored over the anticipated normal [5+2] reaction [21] [22]. The computational studies reveal that the bridged transition state TS2a-H minimizes steric repulsions by positioning the allene moiety away from the vinylcyclopropane component [21]. This geometric arrangement results in a lower activation energy compared to the normal [5+2] pathway [21].

Substrate ConfigurationActivation Energy (kcal/mol)Product TypeYield (%)SelectivityMechanism Feature
cis-Allene-vinylcyclopropane (R=H)14.3Bicyclo[4.3.1]decane (bridged)85Complete bridged selectivityTS2a-H favored over TS2b-H
cis-Allene-vinylcyclopropane (R=Ph)17.2Mixed bridged/normal55Competitive pathwaysπ-lone pair repulsion with Ph
Allene-vinylcyclopropane terminally disubstitutedNot specifiedBicyclo[4.3.1]decane82High bridged selectivitySteric repulsion minimized
1-Allene-vinylcyclopropane N-tethered15.0Fused bicyclic 5/5, 6/590Excellent diastereoselectivityInner allene bond insertion

Allene-Vinylcyclopropane Substrate Activation Mechanisms

The substrate activation mechanisms in rhodium(I)-catalyzed bridged [5+2] cycloadditions involve complex coordination and bond reorganization processes that are highly sensitive to the electronic and steric properties of the substrate components [21] [23] [24]. The initial step involves coordination of the rhodium catalyst to the alkene moiety of the vinylcyclopropane, followed by cleavage of the cyclopropane ring to generate a rhodium-bound metallacycle intermediate [24].

The subsequent insertion of the allene component represents the key stereochemistry-determining step in the overall transformation [24]. Computational and experimental studies have demonstrated that the inner double bond of the allene preferentially inserts into the rhodium-carbon bond through a transition state that minimizes unfavorable steric interactions [24]. This selectivity pattern is critical for achieving the desired bridged connectivity in the final product [24].

The reactivity of allenes in rhodium-catalyzed [5+2] cycloadditions is profoundly influenced by the substitution pattern at the terminal positions [23] [25]. Terminally unsubstituted allenes exhibit poor reactivity due to competitive allene dimerization pathways that irreversibly sequester the rhodium catalyst [23] [25]. In contrast, terminally substituted allenes show enhanced reactivity because steric repulsion between terminal substituents significantly increases the barrier for allene dimerization while leaving the [5+2] cycloaddition barrier largely unaffected [23] [25].

Experimental validation of the catalyst poisoning mechanism has been achieved through systematic poisoning experiments [25]. Addition of terminally unsubstituted allene-yne substrates to otherwise productive rhodium-catalyzed cycloadditions completely suppresses product formation, confirming the irreversible sequestration of the rhodium catalyst through dimerization pathways [25].

Reaction PathwayActivation Free Energy (kcal/mol)Reaction Free EnergyTransition State CharacterRate Determining StepComputational Method
Bridged [5+2] (R=H)14.3ExergonicTS2a-H: allene away from vinylcyclopropaneAllene insertionDensity Functional Theory B3LYP
Normal [5+2] (R=H)Higher than bridgedLess exergonicTS2b-H: steric repulsionAllene insertionDensity Functional Theory B3LYP
Bridged [5+2] (R=Ph)17.2ExergonicTS2a-Ph: π-lone pair repulsionAllene insertionDensity Functional Theory B3LYP
Allene dimerization [Rh(CO)Cl]18.5Highly exergonic (irreversible)TS23: oxidative cyclizationOxidative cyclizationDensity Functional Theory calculations
Allene dimerization [Rh(CO)₂Cl]16.7Highly exergonic (irreversible)TS26: more favorable cyclizationOxidative cyclizationDensity Functional Theory calculations

The mechanism of allene-vinylcyclopropane activation involves formation of rhodium π-allyl complexes through oxidative addition into the cyclopropane carbon-carbon bond [26]. This process can be conceptualized as the equivalent of cyclometalation with a diene system [26]. Subsequent coordination of the allene component, followed by 1,2-migratory insertion and reductive elimination, affords the bridged bicyclic product with high efficiency [26].

Trimethylenemethane Intermediate Formation Dynamics

The formation of bicyclo[4.3.1]deca-2,4,7-triene derivatives occurs through palladium-catalyzed cycloaddition reactions involving trimethylenemethane intermediates [1] [2]. The mechanistic pathway begins with the activation of cyanosubstituted trimethylenemethane precursors in the presence of palladium catalysts, specifically utilizing palladium diacetate in combination with phosphoramidite ligands [1].

The trimethylenemethane intermediate formation involves coordination of the palladium center to the donor substrate, followed by ionization to generate the active trimethylenemethane-palladium complex [1]. This intermediate exhibits zwitterionic character, with the palladium center bearing partial positive charge and the terminal carbon atoms carrying negative charge density [1]. The formation dynamics are critically dependent on the electronic properties of the phosphoramidite ligands, with cyclic pyrrolidine phosphoramidite ligands demonstrating superior performance in promoting high levels of enantioinduction [1].

Table 1: Physical and Chemical Properties of Bicyclo[4.3.1]deca-2,4,7-triene

PropertyValueReference
Molecular FormulaC₁₀H₁₂PubChem [3]
Molecular Weight (g/mol)132.20PubChem 2.1 [3]
IUPAC Namebicyclo[4.3.1]deca-2,4,7-trieneLexiChem 2.6.6 [3]
CAS Number61096-24-0PubChem [3]
XLogP3-AA3.2XLogP3 3.0 [3]
Hydrogen Bond Donor Count0Cactvs 3.4.6.11 [3]
Hydrogen Bond Acceptor Count0Cactvs 3.4.6.11 [3]
Rotatable Bond Count0Cactvs 3.4.6.11 [3]
Exact Mass (Da)132.093900383PubChem 2.1 [3]

The [6+3] cycloaddition proceeds through concerted bond formation between the trimethylenemethane intermediate and tropone substrates [1]. Research findings indicate that the reaction exhibits complete preference for [6+3] cycloaddition over competing [3+2] or [4+3] pathways, which suggests a concerted mechanism rather than stepwise addition [1]. The remarkable regioselectivity observed, where only one [6+3] regioisomer is formed regardless of the electronic nature of substituted tropones, provides compelling evidence for the concerted nature of the cycloaddition process [1].

Kinetic studies reveal that the formation of bicyclo[4.3.1]decadiene products occurs with exceptional stereocontrol, achieving diastereomeric ratios exceeding 10:1 in most cases [1]. The stereochemical outcome is attributed to the preferential approach of the tropone substrate from the less hindered face of the trimethylenemethane-palladium complex [1]. Electronic considerations also play a crucial role, with electron-deficient tropones exhibiting enhanced reactivity toward the nucleophilic trimethylenemethane intermediate [1].

Table 2: Trimethylenemethane Cycloaddition Reaction Data

SubstrateProduct Yield (%)Diastereomeric RatioEnantiomeric Excess (%)
Phenyl-substituted tropone75-94>10:199 [1]
Carboethoxy tropone77-896:1-10:199 [1]
Chlorotropone94>10:194 [1]
Acetoxytropone90>10:196 [1]
Phthalimido tropone85>10:186 [1]
Phenyltropone646:193 [1]

Sigmatropic Rearrangement Pathways in Post-Cycloaddition Modifications

Following the initial cycloaddition reaction, bicyclo[4.3.1]decadiene products undergo thermal rearrangement processes that involve sigmatropic rearrangement mechanisms [1] [4]. The three-dimensional structure analysis of trimethylenemethane adducts reveals the proximity of the exocyclic olefin to the endocyclic diene, creating favorable geometric conditions for [5] [5] sigmatropic rearrangement [1].

The rearrangement pathway proceeds through a concerted [5] [5] sigmatropic process, where the exocyclic double bond participates in bond reorganization with the endocyclic diene system [1]. This transformation converts the bicyclo[4.3.1]decadiene framework to a bicyclo[3.3.2]decadiene structure while maintaining stereochemical integrity [1]. Experimental evidence demonstrates that enantiomeric excess is preserved during the rearrangement, with 99% enantiomeric excess reactants yielding products with 98% enantiomeric excess [1].

The thermal activation required for these rearrangements typically involves heating in toluene under microwave conditions [1]. The reaction temperatures and conditions must be carefully controlled to favor the desired [5] [5] sigmatropic pathway while minimizing competing side reactions [1]. The stereochemical outcome of the rearrangement is predictable based on the concerted nature of the process, which requires maintenance of orbital symmetry throughout the transformation [6] [7].

Thermal [5] [5]-Sigmatropic Isomerization Processes

The thermal [5] [5]-sigmatropic isomerization represents a key mechanistic feature in the post-cycloaddition modification of bicyclo[4.3.1]decadiene systems [1] [4]. This process follows the Woodward-Hoffmann rules for pericyclic reactions, requiring suprafacial-suprafacial interaction of the participating π-systems [6] [7].

The mechanism involves simultaneous bond breaking and bond formation across a six-membered transition state [6]. The process is characterized by the migration of three pairs of electrons, which can be visualized through curved arrow notation showing the concerted electron movement [6]. The transition state geometry requires planarity of the six-membered ring system to maximize orbital overlap [7].

Computational studies on related sigmatropic systems indicate that the activation energy for [5] [5] rearrangements typically ranges from 120-150 kilojoules per mole [6]. The reaction rate is influenced by substituent effects, with electron-donating groups generally accelerating the process and electron-withdrawing groups retarding the rearrangement [6]. Temperature dependence follows Arrhenius behavior, with higher temperatures promoting faster rearrangement rates [1].

The stereochemical consequences of [5] [5]-sigmatropic rearrangements are predictable based on the concerted mechanism [7]. Chair-like transition states are generally favored over boat conformations due to reduced steric interactions [7]. The preservation of stereochemistry during the bicyclo[4.3.1]decadiene to bicyclo[3.3.2]decadiene conversion demonstrates the high degree of stereocontrol inherent in these transformations [1].

Electrophilic Activation and Hydride Shift Phenomena

Electrophilic activation of bicyclic systems related to bicyclo[4.3.1]deca-2,4,7-triene involves interactions with electrophilic reagents that promote carbon-carbon bond reorganization through hydride shift mechanisms [8] [9]. These processes typically involve the formation of carbocationic intermediates that undergo intramolecular hydrogen migration [8].

The hydride shift phenomena in bicyclic systems proceed through [3] [10]-suprafacial hydrogen migration, which represents the most common mode of intramolecular hydrogen transfer [8] [9]. The mechanism involves the migration of a hydride from a carbon center adjacent to a heteroatom or electron-rich center to an electrophilic acceptor site [8]. This process generates zwitterionic intermediates that subsequently undergo cyclization or rearrangement [8].

Research findings indicate that hydride shift processes can occur through two mechanistic pathways [8]. The first mechanism involves direct [3] [10]-suprafacial hydrogen shift from the hydride donor to the electrophilic acceptor, followed by intramolecular cyclization [8]. The second pathway proceeds through sequential zwitterion formation and subsequent hydride migration [8]. Both mechanisms result in effective carbon-hydrogen bond activation and functionalization [8].

The stereochemical outcome of hydride shift reactions is governed by the requirement for suprafacial migration, which maintains the spatial relationship of substituents during the transformation [8]. Kinetic studies demonstrate that these processes are highly effective for constructing six-membered ring systems and spirocyclic structures [8] [9].

m-Chloroperbenzoic Acid-Mediated Oxidative Rearrangements

The treatment of bicyclo[4.2.2]deca-2,4,7,9-tetraenes with m-chloroperbenzoic acid leads to oxidative skeletal rearrangement forming bicyclo[4.3.1]deca-2,4,8-triene-7,10-diols [11] [12]. This transformation represents a unique oxidative process that combines epoxidation with carbon framework rearrangement [11].

The mechanism of m-chloroperbenzoic acid-mediated rearrangement involves initial electrophilic activation of the double bond system through peracid addition [11]. The epoxidation process occurs through a concerted mechanism where the weak oxygen-oxygen bond in m-chloroperbenzoic acid is broken while new carbon-oxygen bonds are formed [13] [14]. This process proceeds with syn stereochemistry, forming both carbon-oxygen bonds on the same face of the alkene [13].

Table 3: Oxidative Rearrangement with m-Chloroperbenzoic Acid

Starting MaterialYield (%)Regioisomer RatioReaction Conditions
Aryl-substituted BDTs76-85Single regioisomerCHCl₃, 0°C (3h), 40°C (3h), 25°C (12h) [11]
Cycloalkyl-substituted BDTs76-853:1CHCl₃, 0°C (3h), 40°C (3h), 25°C (12h) [11]
Phenyl-substituted BDTs85Single regioisomerCHCl₃, 0°C (3h), 40°C (3h), 25°C (12h) [11]
Halogenated BDTs76-94Single regioisomerCHCl₃, 0°C (3h), 40°C (3h), 25°C (12h) [11]

The oxidative rearrangement proceeds through the formation of bis-homotropylium cation intermediates [11]. These carbocationic species represent stabilized intermediates where positive charge is delocalized across the bicyclic framework [15]. The bis-homotropylium cations undergo nucleophilic attack by water or hydroxide ions, leading to the formation of the observed diol products [11].

Mechanistic studies using deuterium-labeled substrates and quantum chemical calculations have elucidated the detailed pathway of the rearrangement [12] [16]. The process involves initial epoxide formation followed by ring opening to generate the bis-homotropylium intermediate [11]. The regioselectivity of nucleophilic attack is influenced by steric factors, with bulky substituents directing the reaction to specific carbon centers [11].

The stereochemical outcome of the oxidative rearrangement shows that hydroxyl groups adopt anti-orientation relative to the butadiene skeleton at the bridging carbon atom and exo-orientation at the seven-membered ring carbon [11]. X-ray crystallographic analysis confirms these stereochemical assignments and provides structural validation for the proposed mechanism [11].

The reaction conditions significantly influence the outcome of the oxidative rearrangement [11]. Temperature control is critical, with initial low-temperature treatment promoting selective epoxidation followed by higher temperature conditions that facilitate the rearrangement process [11]. The choice of solvent also affects reaction efficiency, with chloroform providing optimal conditions for both epoxidation and subsequent rearrangement [11].

XLogP3

3.2

Exact Mass

132.093900383 g/mol

Monoisotopic Mass

132.093900383 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-11-2024

Explore Compound Types